molecular formula C12H9Cl2N3O2 B11802092 Ethyl 2-(2,5-dichloropyridin-4-YL)pyrimidine-5-carboxylate

Ethyl 2-(2,5-dichloropyridin-4-YL)pyrimidine-5-carboxylate

Cat. No.: B11802092
M. Wt: 298.12 g/mol
InChI Key: QNPDYGPBDDLZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Ethyl 2-(2,5-Dichloropyridin-4-yl)Pyrimidine-5-Carboxylate

Chemical Nomenclature and IUPAC Classification

The systematic naming of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Key substituents include:

  • A 2,5-dichloropyridin-4-yl group at position 2 of the pyrimidine ring, denoting a pyridine derivative with chlorine atoms at positions 2 and 5.
  • A carboxylate ester (–COOCH2CH3) at position 5 of the pyrimidine.

The full IUPAC name is derived as follows:
This compound (CAS: 1416439-90-1).

Molecular and Structural Data
Property Value
Molecular Formula C12H9Cl2N3O2
Molecular Weight 298.13 g/mol
SMILES ClC1=NC=C(Cl)C=C1C2=NC=C(C(=O)OCC)N2
InChI Key HDWAHSLYVWHCPM-UHFFFAOYSA-N

The molecular structure integrates a pyrimidine ring (positions 1–6) with a pyridine substituent at position 2 and an ethyl ester at position 5. Chlorine atoms at positions 2 and 5 of the pyridine ring enhance electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Historical Context in Heterocyclic Compound Research

The synthesis and study of pyrimidine derivatives date to the late 19th century, with landmark contributions from Emil Fischer and Adolf Pinner. Pyrimidines gained prominence due to their role in nucleic acids (e.g., cytosine, thymine), but synthetic analogs like this compound emerged later, driven by advances in cross-coupling reactions and heterocyclic functionalization.

Key Milestones:
  • 1967 : Establishment of the Heterocyclic Group (now Heterocyclic and Synthesis Group) by the Royal Society of Chemistry, catalyzing research into pyrimidine-based scaffolds.
  • 2000s : Development of palladium-catalyzed cross-coupling methods, enabling efficient synthesis of chloropyridine-pyrimidine hybrids.
  • 2020s : Application of computational modeling to optimize substituent effects on pyrimidine bioactivity, including chlorine and ester groups.

This compound exemplifies the convergence of classical heterocyclic chemistry and modern synthetic techniques, reflecting broader trends in drug discovery and materials science.

Structural Relationship to Bicyclic Pyrimidine Derivatives

While not inherently bicyclic, this compound shares electronic and steric features with fused-ring systems. Its design principles align with strategies used for bicyclic derivatives:

Comparative Analysis with Bicyclic Analogs
Feature This compound Bicyclic Pyrimidines (e.g., Pyrimidopyrimidines)
Ring System Monocyclic pyrimidine with pyridine substituent Two fused six-membered rings (e.g., pyrimidine + pyridine)
Electron Density Electron-deficient due to chlorine and ester groups Varies with fusion pattern and substituents
Synthetic Routes Suzuki-Miyaura coupling, esterification Cyclocondensation, ring-closing metathesis
Bioactivity Antimicrobial, anticancer (inferred from analogs) Antiviral, kinase inhibition

The compound’s dichloropyridine moiety mimics the electron-deficient character of bicyclic systems, enabling similar reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions. Additionally, the ester group provides a handle for further derivatization, a strategy commonly employed in medicinal chemistry to optimize pharmacokinetic properties.

Role of Substituents:
  • Chlorine Atoms : Enhance electrophilicity at the pyridine ring, facilitating cross-coupling reactions.
  • Ethyl Ester : Balances hydrophobicity and hydrolytic stability, critical for membrane permeability in bioactive molecules.

This structural adaptability positions the compound as a valuable intermediate for synthesizing more complex heterocycles, including true bicyclic systems.

Properties

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C12H9Cl2N3O2/c1-2-19-12(18)7-4-16-11(17-5-7)8-3-10(14)15-6-9(8)13/h3-6H,2H2,1H3

InChI Key

QNPDYGPBDDLZKC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC(=NC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Chlorination of Pyrimidine Precursors

The synthesis often begins with the chlorination of ethyl pyrimidine-5-carboxylate derivatives. For example, ethyl 2-hydroxy- or 2-aminopyrimidine-5-carboxylate can be treated with phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline (DMA) to yield the dichlorinated intermediate. A representative procedure involves refluxing ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate with POCl₃ and DMA at 117°C for 2 hours, achieving a 52% yield after purification.

Reaction Conditions:

  • Reagents: POCl₃, DMA

  • Temperature: 117°C (reflux)

  • Time: 2 hours

  • Yield: 52%

Coupling with Dichloropyridine Derivatives

Subsequent NAS replaces the C2 chloride on the pyrimidine with a 2,5-dichloropyridin-4-yl group. This step typically employs a palladium catalyst and a nitrogenous base. For instance, using Pd(PPh₃)₄ with potassium carbonate in tetrahydrofuran (THF) at 80°C for 12 hours achieves coupling between ethyl 2-chloropyrimidine-5-carboxylate and 4-bromo-2,5-dichloropyridine, yielding the target compound in 67%.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable precise C–C bond formation between pyrimidine and pyridine rings.

Suzuki-Miyaura Coupling

The Suzuki reaction couples boronic acids with halogenated pyrimidines. Ethyl 2-chloropyrimidine-5-carboxylate reacts with 2,5-dichloropyridin-4-ylboronic acid under Pd(OAc)₂ catalysis. Optimized conditions using sodium carbonate in a dioxane/water mixture at 100°C for 24 hours yield the product in 73%.

Key Parameters:

  • Catalyst: Pd(OAc)₂

  • Ligand: SIPr (N-heterocyclic carbene)

  • Base: Na₂CO₃

  • Solvent: Dioxane/H₂O

  • Yield: 73%

Sonogashira Coupling

For alkynyl-substituted variants, Sonogashira coupling employs terminal alkynes and iodopyridines. While less common for this compound, the method is viable for introducing propargyl groups at the pyrimidine’s C4 position, as demonstrated in related systems.

Ligand-Controlled Selectivity in Cross-Coupling

Recent studies highlight the role of bulky ligands in directing site selectivity. For 2,4-dichloropyridines, Pd/IPr catalysts favor C4 coupling over C2, achieving selectivity ratios >10:1. Applying this to ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate synthesis could minimize byproducts and improve efficiency.

Example Protocol:

  • Substrate: Ethyl 2-chloropyrimidine-5-carboxylate + 4-bromo-2,5-dichloropyridine

  • Catalyst: Pd(IPr)Cl₂

  • Ligand: IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Solvent: THF

  • Yield: 82%

One-Pot Multicomponent Reactions

Advanced methods consolidate multiple steps into a single vessel. A one-pot approach involves:

  • Chlorination: Treating ethyl pyrimidine-5-carboxylate with POCl₃.

  • Coupling: Adding 2,5-dichloropyridin-4-amine and a palladium catalyst.

  • Esterification: In situ reaction with ethanol under acidic conditions.

This method reduces purification steps and achieves an overall yield of 58%.

Comparative Analysis of Synthetic Routes

MethodKey ReagentsTemperature (°C)Time (h)Yield (%)
NASPOCl₃, DMA117252
Suzuki CouplingPd(OAc)₂, Na₂CO₃1002473
Ligand-ControlledPd(IPr)Cl₂, IPr801282
One-PotPOCl₃, Pd(PPh₃)₄, EtOH100658

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions at the pyridine’s C5 position can occur. Using electron-deficient pyridines or blocking groups (e.g., triflate) mitigates this issue.

Solvent Effects

Polar aprotic solvents like DMF enhance reaction rates but may degrade sensitive intermediates. THF or dioxane balances reactivity and stability.

Scalability

Gram-scale synthesis requires optimized workup procedures. Liquid-liquid extraction with ethyl acetate and silica gel chromatography are standard .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidine derivatives.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of alcohols or aldehydes from the ester group.

Mechanism of Action

The mechanism of action of ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease progression. The molecular docking studies have shown favorable interactions with active residues of proteins such as ATF4 and NF-kB, indicating its potential role in modulating inflammatory and stress response pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of Ethyl 2-(2,5-dichloropyridin-4-yl)pyrimidine-5-carboxylate with analogs from the evidence:

Compound Name Substituents (Pyrimidine Position 2) Molecular Formula Molecular Weight Key Functional Groups
This compound 2,5-Dichloropyridin-4-yl C₁₂H₉Cl₂N₃O₂ 298.13 g/mol Dichloropyridine, ethyl carboxylate
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate Chloro, phenyl C₁₃H₁₁ClN₂O₂ 262.69 g/mol Chloropyrimidine, phenyl, ethyl ester
Ethyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate Piperazin-1-yl C₁₁H₁₆N₄O₂ 248.27 g/mol Piperazine, ethyl carboxylate

Key Differences and Implications

Electrophilicity and Reactivity: The dichloropyridine substituent in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the pyrimidine ring. This contrasts with the phenyl group in Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate, which may promote π-π stacking interactions but offers less electronic activation .

Lipophilicity and Bioavailability: The dichloro substitution increases molecular weight and logP (predicted) relative to the mono-chloro and non-chlorinated analogs. This may improve membrane permeability but reduce aqueous solubility, a trade-off critical for drug design.

Synthetic Utility :

  • Chlorinated pyrimidines (e.g., the target compound and Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate) are common intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the C-Cl bond .

Biological Activity

Ethyl 2-(2,5-dichloropyridin-4-YL)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring with an ethyl ester group and a dichloropyridine moiety. Its molecular formula is C10H8Cl2N2O2C_{10}H_{8}Cl_{2}N_{2}O_{2} with a molecular weight of approximately 270.07 g/mol. The compound's structure allows for various interactions with biological targets, making it a candidate for drug development.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : Related pyrimidine derivatives have demonstrated the ability to suppress COX-2 activity, indicating potential use in inflammatory conditions .

Table 1: Biological Activities of Related Compounds

Compound NameKey FeaturesBiological Activity
This compoundDichloropyridine moietyAntimicrobial, anticancer
Methyl 6-amino-2-(4-chloro-2-fluoro-3-methoxyphenyl)pyrimidineMethoxy groupAnticancer
Ethyl 6-amino-5-chloro-pyrimidineLacks dichloropyridineEnzyme inhibition

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions. Key methods include:

  • Condensation Reactions : Combining pyrimidine derivatives with dichloropyridine under controlled conditions.
  • Esterification : Reacting carboxylic acids with alcohols to form esters.
  • Substitution Reactions : Modifying existing compounds to enhance biological activity or alter properties.

These methods allow for the efficient production of the compound and its derivatives, facilitating further research into their biological effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies suggest that:

  • The presence of electron-withdrawing groups (like chlorine) enhances the compound's potency against specific targets.
  • Modifications at the pyrimidine ring can significantly impact its interaction with enzymes and receptors.

Case Studies

Several studies have highlighted the potential of similar pyrimidine derivatives:

  • In Vitro Studies on COX Inhibition : Compounds structurally related to this compound showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .
    • Example : A study reported that certain derivatives exhibited IC50 values as low as 0.04μmol0.04\mu mol, indicating strong inhibitory effects on COX enzymes.
  • Anticancer Activity in Cell Lines : Research has demonstrated that pyrimidine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and HeLa, providing a basis for further exploration of this compound in oncology .

Q & A

Q. Basic

  • X-ray crystallography : SHELXL is widely used for refining crystal structures, particularly for resolving disorder or twinning in heterocyclic systems .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and purity.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Purity analysis (>95%) is critical for pharmacological studies .

How can researchers resolve contradictions in biological activity data across studies?

Advanced
Discrepancies may arise from variations in substituent positioning, solvent effects, or assay conditions. Systematic SAR studies, such as those comparing trifluoromethyl, methylthio, or amino substituents, can isolate structural contributors to activity . For example, replacing a chloro group with a dimethylamino moiety significantly alters binding affinity to biological targets like NF-κB . Controlled replication under standardized conditions (e.g., fixed pH, temperature) is recommended.

What computational approaches predict the compound’s reactivity or interactions with biological targets?

Q. Advanced

  • Docking simulations : Molecular docking (e.g., AutoDock Vina) models interactions with enzymes or receptors, leveraging crystallographic data from PubChem .
  • DFT calculations : Predict regioselectivity in substitution reactions by analyzing electron density maps of the pyrimidine ring .
  • MD simulations : Assess stability of ligand-protein complexes over time, particularly for derivatives with flexible alkyl chains .

How does the substitution pattern at the pyrimidine and pyridine rings influence pharmacological properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., -Cl, -CF3_3) enhance electrophilicity, improving binding to nucleophilic residues in targets like kinases or proteases .
  • Bulkier substituents (e.g., propyl, isopropyl) may sterically hinder interactions but improve metabolic stability .
  • Hybrid systems (e.g., pyrazine-pyrimidine hybrids) exhibit dual-target inhibition, as seen in antiviral studies .

What purification techniques are recommended for isolating high-purity batches?

Q. Basic

  • Column chromatography : Silica gel with ethyl acetate/hexane gradients separates substitution products .
  • Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray analysis .
  • Distillation : Removes volatile byproducts in reactions involving dimethylamine or thiols .

How can reaction conditions be optimized for high yield and selectivity?

Q. Advanced

  • Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate SNAr reactions at the pyrimidine ring .
  • Catalysts : Pd/C or CuI enhances coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .
  • Ultrasonic irradiation : Reduces reaction time in heterocycle formation, as demonstrated in pyrazolo[1,5-a]pyrimidin-7(4H)-one synthesis .

What are the stability and storage recommendations for this compound?

Q. Basic

  • Storage : -20°C under inert gas (N2_2 or Ar) to prevent hydrolysis of ester groups .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may degrade the pyrimidine ring .

What strategies mitigate toxicity risks during pharmacological profiling?

Q. Advanced

  • Prodrug design : Masking the carboxylate group as an ethyl ester reduces acute toxicity while maintaining bioavailability .
  • In vitro screening : Prioritize compounds with IC50_{50} > 10 µM in cytotoxicity assays (e.g., HepG2 cells) before in vivo testing .
  • Metabolic studies : Identify metabolites via LC-MS to assess potential bioactivation pathways .

How can crystallographic data enhance structural analysis for derivatives?

Q. Advanced

  • Twinned data refinement : SHELXL handles pseudo-merohedral twinning, common in pyrimidine derivatives .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···Cl) influencing packing motifs .
  • Disorder modeling : Resolve positional disorder in flexible substituents (e.g., propyl chains) using PART instructions in SHELXL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.